molecular formula C26H16 B13759182 Naphtho(1,2-b)chrysene CAS No. 220-77-9

Naphtho(1,2-b)chrysene

Cat. No.: B13759182
CAS No.: 220-77-9
M. Wt: 328.4 g/mol
InChI Key: IHQGFGQIOMWFFZ-UHFFFAOYSA-N
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Description

Naphtho(1,2-b)chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C 26 H 16 and a molecular weight of 328.41 g/mol . It is also known by its synonym, 3,4:8,9-Dibenzotetraphene . PAHs are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials, and they represent a significant class of chemicals for carcinogenicity research . This compound serves as a valuable reference standard in environmental and metabolic studies, particularly for investigating the mechanisms of action of higher molecular weight PAHs. Researchers utilize this compound to study metabolic activation pathways common to carcinogenic PAHs, which involve conversion to diolepoxides that can form DNA adducts, a critical step in PAH-induced carcinogenesis . The International Agency for Research on Cancer (IARC) has evaluated numerous PAHs; while specific carcinogenicity data for this compound is limited, related five- and six-ring fused PAHs are of high research interest due to their potent mutagenic and cell-transforming activities . This product is intended for research purposes as a chemical standard, for use in analytical methods development, and for investigating the biological effects of PAHs in in vitro systems. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220-77-9

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

hexacyclo[12.12.0.02,11.05,10.016,25.017,22]hexacosa-1(26),2(11),3,5,7,9,12,14,16(25),17,19,21,23-tridecaene

InChI

InChI=1S/C26H16/c1-3-7-21-18(6-1)11-13-24-23(21)14-12-20-15-25-19(16-26(20)24)10-9-17-5-2-4-8-22(17)25/h1-16H

InChI Key

IHQGFGQIOMWFFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=CC6=CC=CC=C65)C=C43

Origin of Product

United States

Chemical and Physical Properties of Naphtho 1,2 B Chrysene

Naphtho(1,2-b)chrysene, with the chemical formula C₂₆H₁₆, is a solid organic compound. chemical-suppliers.eu Its structure consists of a naphthalene (B1677914) unit fused to a chrysene (B1668918) framework. ontosight.ai This fusion of five aromatic rings results in a complex and stable molecule. ontosight.ai

PropertyValue
Molecular FormulaC₂₆H₁₆ chemical-suppliers.eu
Molecular Weight328.40524 g/mol chemical-suppliers.eu
Density1.263 g/cm³ chemical-suppliers.eu
Boiling Point604.1 °C at 760 mmHg chemical-suppliers.eu
Flash Point314.6 °C chemical-suppliers.eu

Synthesis of Naphtho 1,2 B Chrysene

The synthesis of complex PAHs like Naphtho(1,2-b)chrysene often involves multi-step procedures. While a specific, detailed synthesis for this compound is not outlined in the search results, general methods for constructing chrysene (B1668918) and its derivatives often employ reactions like intramolecular cycloadditions and palladium-catalyzed cross-coupling reactions. grafiati.comacs.org For example, a twin annulation of naphthalene (B1677914) via a 1,5-naphthodiyne synthon has been reported as a new synthesis route for chrysene and dibenzo[b,k]chrysene. acs.org Another approach involves the Brønsted acid-promoted one-pot synthesis of chrysene derivatives from isochromenylium (B1241065) intermediates. acs.org

Solubility of Naphtho 1,2 B Chrysene

Like many large PAHs, Naphtho(1,2-b)chrysene is expected to have low solubility in water and higher solubility in nonpolar organic solvents. wikipedia.org The solubility of PAHs is a critical factor in their environmental transport and bioavailability. wikipedia.org For comparison, the parent compound chrysene (B1668918) is slightly soluble in alcohol, ether, and carbon disulfide, and moderately soluble in boiling benzene (B151609), but insoluble in water. nih.gov The solubility of chrysene derivatives can be increased by introducing substituents that disrupt the intermolecular π-π stacking interactions. scispace.com

Research Findings on Naphtho 1,2 B Chrysene

Catalytic Cyclization Strategies in Naphthochrysene Synthesis

Catalytic cyclization reactions provide powerful and often modular routes to construct the chrysene (B1668918) core and its extended analogues. These methods frequently employ transition metals to facilitate the formation of new carbon-carbon bonds, leading to the desired polycyclic aromatic frameworks.

Platinum(II)-Catalyzed Alkyne Cyclization Approaches

Platinum(II) chloride has proven to be an effective catalyst for the cyclization of alkynes to form complex aromatic systems. nih.gov A key strategy involves the PtCl₂-catalyzed cyclization of 1-alkynylbiphenyls to furnish π-extended phenanthrenes, which are precursors to chrysene derivatives. nih.gov For instance, the synthesis of chrysene itself can be achieved in a two-step sequence starting from the Suzuki coupling of 2-naphthaleneboronic acid with ((2-bromophenyl)ethynyl)trimethylsilane. nih.gov The resulting product undergoes desilylation followed by a Pt(II)-mediated cyclization to yield chrysene. nih.gov This methodology has also been extended to synthesize the bisbenzannulated homologue, naphtho[2,3-c]tetraphene. nih.gov

The mechanism of Pt(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes is thought to proceed through the formation of a vinylidene-platinum complex, which then undergoes further transformations to yield the cyclized product. pku.edu.cn These reactions are versatile, allowing for the synthesis of a variety of substituted phenanthrenes from readily available biphenyl (B1667301) derivatives containing an alkyne unit. researchgate.net This modularity enables the incorporation of substituents at various positions of the phenanthrene (B1679779) product. researchgate.net

Transition Metal-Mediated Cyclization Reactions

Beyond platinum, other transition metals are instrumental in mediating cyclization reactions to form chrysene-based structures. For example, a mild and efficient synthesis of substituted naphtho[1,2-a]pyrene derivatives, which are structurally related to this compound, has been achieved using an InCl₃/AgNTf₂-mediated two-fold alkyne benzannulation reaction. chemrxiv.org Transition metal-mediated [2+2+2] cycloaddition reactions of triple bonds are also a powerful tool for constructing benzene (B151609) rings and their fused derivatives. rsc.org

Palladium catalysis is also prominent in the synthesis of chrysene-based systems. For instance, palladium-catalyzed cocyclization of arynes with alkynes offers a selective route to phenanthrenes and naphthalenes. dokumen.pub These transition metal-mediated methods are valued for their high tolerance to various functional groups and their ability to achieve high regio- and chemoselectivities. rsc.org

Annulative π-Extension (APEX) Reactions for Chrysene-Based Structures

Annulative π-extension (APEX) reactions have emerged as a powerful strategy for the synthesis of nanographenes and other extended polycyclic aromatic compounds from simpler aromatic precursors in a single step. researchgate.net This approach involves the direct C-H arylation between two aromatic substrates to create fused ring systems. rsc.org

Successive APEX for π-Extended Nanographenes

A notable advancement in this area is the development of a successive APEX reaction for the synthesis of chrysene-based nanographenes (ChrNGs). acs.orgfigshare.com This method utilizes a palladium/o-chloranil catalytic system with diphenylacetylene (B1204595) and a benzonaphthosilole as a π-extending agent. acs.org This approach allows for the construction of the chrysene framework and its further extension. acs.org The APEX reaction has been shown to be effective in the π-extension of various polycyclic aromatic hydrocarbons, including phenanthrene and pyrene (B120774) derivatives. acs.org

Regioselective π-Extension Modalities

A key feature of APEX reactions is the potential for regioselectivity. For example, in palladium-catalyzed APEX reactions, the most olefinic K-region of a PAH can be selectively π-extended. acs.org This control over the reaction site allows for the precise synthesis of specific isomers of extended nanographenes. acs.org The regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net The development of regioselective π-extension modalities is crucial for accessing a wider range of structurally defined nanographene materials. researchgate.net

Oxidative Cyclodehydrogenation (Scholl Reactions) for Naphthochrysene Frameworks

The Scholl reaction is a classic and powerful method for the synthesis of polycyclic aromatic hydrocarbons through intramolecular or intermolecular C-C bond formation via oxidative cyclodehydrogenation. wikipedia.orgnih.gov This reaction typically employs a Lewis acid and a protic acid, or other oxidizing agents, at elevated temperatures. wikipedia.orgnih.gov

In the context of naphthochrysene synthesis, the Scholl reaction is often used as a final π-extension step. For example, a synthesized chrysene-based nanographene can be further extended through an oxidative cyclodehydrogenation reaction using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and triflic acid (TfOH). acs.org The outcome of the Scholl reaction can be controlled by the stoichiometry of the reagents, leading to different degrees of π-extension. acs.org

While highly effective, the Scholl reaction can sometimes be limited by issues such as rearrangements, oligomerization, and lack of regioselectivity. acs.org However, strategic placement of blocking groups on the substrate can help to mitigate some of these side reactions. acs.org Despite these challenges, the Scholl reaction remains an indispensable tool for the construction of large and complex nanographene architectures. rsc.org

Cross-Coupling Reactions in Polycyclic Aromatic Hydrocarbon Construction

The construction of large, complex polycyclic aromatic hydrocarbons (PAHs) like this compound often involves a two-step approach: the initial assembly of a precursor framework followed by a cyclization reaction. nih.gov Palladium-catalyzed cross-coupling reactions are fundamental to the first step, enabling the precise formation of carbon-carbon bonds to build the required aryl scaffolds. nih.gov

Suzuki Cross-Coupling for Naphthochrysene Precursors

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and has been extensively applied to the preparation of precursors for complex PAHs. researchgate.net The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. organic-chemistry.org A base is required to activate the organoboron species, facilitating the transmetallation step in the catalytic cycle. organic-chemistry.org

In the context of naphthochrysene synthesis, the Suzuki coupling is employed to stitch together key fragments that will ultimately form the final polycyclic system. For instance, syntheses of related fjord-region naphthopyrene (B1252403) isomers, such as naphtho[1,2-e]pyrene, utilize Suzuki cross-coupling as a primary strategy. researchgate.netpsu.edu This methodology is used to connect appropriately functionalized naphthalene (B1677914) and pyrene-based precursors. acs.org For example, a bromo-substituted naphthalene derivative can be coupled with a pyrene boronic acid to form the core structure, which can then be further elaborated and cyclized. The versatility of the Suzuki reaction allows for the use of a wide range of functionalized starting materials, which is crucial for introducing specific groups into the final molecule. organic-chemistry.org

The efficiency of Suzuki couplings for PAH synthesis can be significantly enhanced through techniques like microwave-assisted heating, which can reduce reaction times from many hours to mere minutes. researchgate.net

Table 1: Illustrative Suzuki Cross-Coupling Reaction Conditions

Catalyst System Base Solvent Temperature Application Reference
Pd(OAc)₂ / PCy₃ K₃PO₄ Toluene Room Temp Coupling of aryl triflates with arylboronic acids organic-chemistry.org
Pd₂(dba)₃ / P(t-Bu)₃ K₃PO₄ Dioxane Room Temp Coupling of aryl chlorides with arylboronic acids organic-chemistry.org
Pd EnCat™ 30 K₂CO₃ Dioxane/H₂O Microwave (20 min) Coupling of aryl bromides with boronic acids researchgate.net

Other Coupling Methodologies for Extended Polyaromatic Systems

While the Suzuki reaction is prevalent, other coupling methodologies are also vital for constructing extended polyaromatic systems. These alternative methods provide different strategic pathways to complex molecular architectures.

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It is another powerful tool often used in the standard two-step approach to PAH synthesis. nih.gov

Oxidative Coupling: This method forges aryl-aryl bonds intramolecularly through oxidation, typically in the final step of a PAH synthesis using reagents like iron(III) chloride (FeCl₃) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov More advanced strategies involve intermolecular oxidative Friedel–Crafts reactions, which can trigger ring expansions to build complex PAH frameworks like 9,10-diarylphenanthrenes. bohrium.com

Direct C-H Activation/Coupling: This modern approach avoids the pre-functionalization required in traditional cross-coupling reactions (e.g., creating organoboron or organozinc reagents). researchgate.net Palladium-catalyzed intramolecular C-H activation can be used to form the final PAH, although this cyclization approach can sometimes lead to lower yields. nih.gov On-surface reactions, where atomic hydrogen induces covalent coupling of PAHs on a substrate, represent a novel frontier in this area, allowing for the formation of nanostructures without traditional catalysts. nih.gov

These varied methodologies provide a rich toolbox for synthetic chemists to design and execute the construction of complex, extended polyaromatic systems.

Stereoselective Synthesis of Advanced Chrysene Derivatives (e.g., axially chiral systems)

The synthesis of advanced chrysene derivatives can extend beyond the construction of the planar aromatic system to include the control of stereochemistry, particularly the creation of axially chiral molecules. researchgate.net Axial chirality arises from hindered rotation around a single bond, most commonly a biaryl bond, leading to stable, non-superimposable mirror-image isomers (atropisomers). nih.gov

The synthesis of such compounds requires stereoselective methods. A key strategy is the asymmetric Suzuki-Miyaura coupling. By using a palladium catalyst with a chiral ligand, it is possible to control the stereochemical outcome of the C-C bond formation that creates the chiral axis. For example, the helically chiral polymer ligand PQXphos has been used in the asymmetric Suzuki-Miyaura coupling of 1-bromo-2-naphthoates to produce axially chiral biaryl esters with high enantioselectivity. nih.gov Such chiral biaryl compounds can serve as key intermediates that are then converted into more complex, enantioenriched helicenes or other advanced derivatives. thieme-connect.com

Another powerful approach involves the use of chiral organocatalysts. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for a variety of stereoselective transformations. researchgate.net They have been used to synthesize axially chiral allenes and styrenes with excellent stereocontrol. nih.gov This is achieved through a dynamic kinetic resolution where the catalyst controls the formation of one atropisomer over the other. nih.gov

The principle of chirality transfer is also a viable strategy, where the existing chirality in a starting material dictates the chirality of the final product. thieme-connect.com Enantioenriched axially chiral biaryls can be synthesized and then undergo subsequent reactions, such as borylation and cyclization, to form complex chiral structures like azaborole helicenes with full retention of the chiral information. thieme-connect.com These methods highlight the sophisticated level of control that can be exerted in modern organic synthesis to build structurally precise and complex chrysene-related systems.

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental to determining the precise atomic arrangement and connectivity within complex molecules like this compound and its related compounds.

Table 1. Representative Crystallographic Data for Chrysene, a Congener of this compound.
ParameterValue
Chemical FormulaC18H12
Crystal SystemMonoclinic
Space GroupC 1 2/c 1 nih.gov
a (Å)22.64 nih.gov
b (Å)6.163 nih.gov
c (Å)8.231 nih.gov
β (°)97.56 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. fiveable.me For complex PAHs like this compound, the standard one-dimensional (1D) ¹H NMR spectrum often presents a challenge due to overlapping signals in the aromatic region. acs.org

To overcome this, two-dimensional (2D) NMR techniques, such as ¹H–¹H Correlation Spectroscopy (COSY), are employed. fiveable.meresearchgate.net The ¹H–¹H COSY experiment identifies protons that are spin-spin coupled, which typically means they are on adjacent carbon atoms (three bonds apart). blogspot.comhuji.ac.il Cross-peaks in the 2D spectrum reveal these connectivities, allowing for the systematic assignment of protons within a spin system. researchgate.net For a large, condensed ring system like this compound, the COSY spectrum would help to trace the proton networks along the different fused rings, differentiating between the chrysene and naphthalene moieties of the structure. acs.orgacs.org This method is crucial for confirming the specific isomer and for the complete and unambiguous assignment of all proton resonances. acs.org

Electronic and Vibrational Spectroscopies

Electronic and vibrational spectroscopies probe the energy levels within the molecule, providing information on electronic transitions, excited states, and the vibrational modes of the molecular framework.

UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule, typically the π–π* transitions in PAHs. tandfonline.com The resulting spectrum is characteristic of the compound's extended π-system. Generally, as the size of the PAH increases, the energy of the lowest electronic transition decreases, leading to a red-shift (a shift to longer wavelengths) in the absorption maxima. tandfonline.com

While specific UV-Vis data for this compound is not detailed in the provided search results, studies on related chrysene derivatives show characteristic absorption bands. For example, chrysene itself has absorption maxima at wavelengths including 327.5 nm and 357.0 nm in ethanol. nih.gov The addition of a fused naphthalene ring to form this compound would be expected to cause a bathochromic shift in these absorption bands due to the extension of the conjugated system. Theoretical studies using time-dependent density functional theory (TD-DFT) are often used to predict and interpret the electronic absorption spectra of complex PAHs. tandfonline.comacs.org

Table 2. UV-Visible Absorption Maxima for Chrysene.
Compoundλmax (nm)Solvent
Chrysene256.0Ethanol nih.gov
268.0
287.0
299.5
327.5
357.0

Many PAHs are highly fluorescent, and their emission spectra provide valuable information about their excited electronic states. unt.edu Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the spectrum of the emitted light. The difference between the absorption and emission maxima is known as the Stokes shift.

For chrysene, the reference compound, emission maxima in cyclohexane (B81311) are observed at 366 nm, 383 nm, and 400 nm. dfo-mpo.gc.ca A study of various PAHs reported fluorescence emission data for Naphtho[1,2-b]fluoranthene, a related but different non-alternant PAH, which was excited at 350 nm. scispace.com The emission properties, including the quantum yield and excited-state lifetime, are sensitive to the molecular structure and the surrounding environment. rsc.org The characterization of the excited state is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com

Table 3. Fluorescence Emission Data for Chrysene.
CompoundExcitation λ (nm)Emission Maxima λ (nm)Solvent
Chrysene308366, 383, 400Cyclohexane dfo-mpo.gc.ca
318

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules. researchgate.net Applying high pressure using a diamond anvil cell allows for the investigation of how intermolecular interactions and molecular structure change under compression. doi.orgmdpi.com

High-pressure Raman studies on chrysene show that its vibrational frequencies harden (shift to higher wavenumbers) as pressure increases, which is indicative of the stiffening of both intramolecular bonds and intermolecular interactions. doi.orgresearchgate.net Notably, the shift of the Raman peaks for chrysene is continuous up to certain pressures, suggesting no major phase transition occurs in that range. researchgate.net For example, in one study, chrysene showed no phase transitions up to 7.3 GPa. doi.org Above this pressure, changes such as the appearance of new low-frequency peaks and sidebands suggest a phase transition or significant change in molecular packing. doi.org Such studies on chrysene provide a strong model for predicting the behavior of this compound under pressure, where similar hardening of vibrational modes and potential pressure-induced phase transitions would be expected. mdpi.comacs.org

Table 4. Pressure Effects on Selected Raman Modes of Chrysene.
Vibrational ModeAssignmentBehavior Under Pressure
Lattice Modes (<200 cm⁻¹)Intermolecular vibrationsShow dramatic increase in frequency, indicating significant compression of intermolecular space. doi.org
Internal Modes (>200 cm⁻¹)Intramolecular vibrations (e.g., C-C-C bending)Shift to higher frequencies with increasing pressure. doi.org
Appearance of New PeaksPhase Transition IndicatorA new peak appears at ~249 cm⁻¹ above 6.6 GPa, suggesting a structural phase transition. doi.org

Room-Temperature Phosphorimetry (RTP) for Triplet State Analysis

Room-temperature phosphorimetry (RTP) is a sensitive analytical technique used to study the triplet excited states of molecules. epa.gov In contrast to fluorescence, which arises from the decay of an excited singlet state to the ground state, phosphorescence involves a transition from a triplet state. dokumen.pub This transition is spin-forbidden, resulting in significantly longer lifetimes for the triplet state compared to the singlet state. The analysis of phosphorescence provides valuable insights into the electronic structure and dynamics of the triplet state.

For polycyclic aromatic hydrocarbons like this compound, RTP can be employed to determine key parameters of the triplet state, such as its energy level and lifetime. The efficiency of phosphorescence is often enhanced by the "heavy-atom effect," where the presence of heavy atoms, either internally within the molecule or externally in the surrounding medium, increases the probability of intersystem crossing from the singlet to the triplet state. nih.gov

Solid-State Characterization for Molecular Packing and Morphology

The arrangement of molecules in the solid state significantly influences the material's bulk properties. Techniques such as Grazing Incidence X-ray Diffraction (GIXRD) and Atomic Force Microscopy (AFM) are crucial for characterizing the molecular packing and surface morphology of thin films. acs.org

Grazing Incidence X-ray Diffraction (GIXRD)

Grazing Incidence X-ray Diffraction (GIXRD) is a surface-sensitive X-ray diffraction technique used to investigate the crystalline structure of thin films. europa.eumeasurlabs.com In GIXRD, the X-ray beam strikes the sample at a very shallow angle (typically less than 1 degree) to the surface. malvernpanalytical.com This geometry maximizes the signal from the thin film while minimizing the contribution from the underlying substrate. malvernpanalytical.com GIXRD provides information about the crystal structure, orientation of crystallites, and lattice parameters within the thin film. measurlabs.com

Although specific GIXRD data for this compound is not available in the search results, the technique is widely applied to study the solid-state packing of other polycyclic aromatic hydrocarbons. researchgate.netspringernature.com For instance, GIXRD studies on chrysene have shown that it does not undergo a pressure-induced phase transition, unlike the smaller phenanthrene molecule, highlighting the role of molecular size in structural stability. researchgate.net The diffraction patterns obtained from GIXRD can reveal the packing arrangement of the molecules, such as herringbone or pi-stacked structures, which are common for planar aromatic compounds.

Atomic Force Microscopy (AFM) for Thin Film Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale. nih.gov It can be used to visualize the surface morphology of thin films, including features like grain size, shape, and surface roughness. unileoben.ac.at AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured to create a three-dimensional image of the surface. mdpi.com

For thin films of this compound, AFM would be instrumental in assessing the quality of the film, such as its uniformity and the presence of any defects. The morphology of the film, including the size and arrangement of crystalline domains, directly impacts its electronic properties and performance in potential applications like organic electronics. researchgate.netnih.gov While specific AFM images of this compound are not provided, studies on similar organic thin films demonstrate the power of AFM in correlating surface morphology with device performance. acs.orgrsc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. als-japan.com It involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. als-japan.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the molecule. basinc.com

From the oxidation and reduction potentials, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. uky.edukci.go.kr The HOMO level is related to the onset of oxidation, while the LUMO level can be determined from the onset of reduction or calculated from the HOMO level and the optical bandgap. uky.edu These energy levels are crucial for understanding the electronic behavior of the material and its potential use in electronic devices. researchgate.netdtu.dk

While specific CV data for this compound is not present in the search results, the electrochemical properties of related PAHs have been studied. For example, the angular-shaped naphthodithiophenes, which are isoelectronic with chrysene, exhibit higher oxidation potentials compared to their linear counterparts. acs.org This indicates that the molecular geometry significantly influences the electronic structure.

Table 2: Representative Electrochemical Data for a Related Polycyclic Aromatic Hydrocarbon (Naphtho[2,3,a]pyrene)

ParameterValueReference
Oxidation Potential (E½)0.50 V (vs. Fc/Fc+) doi.org
HOMO Energy Level-5.30 eV doi.org
LUMO Energy Level-2.80 eV doi.org

Note: This data is for Naphtho[2,3,a]pyrene and is provided as a representative example of the type of information obtained from cyclic voltammetry for a similar class of compounds.

Electronic Structure Calculations

The electronic behavior of this compound, a key determinant of its reactivity and spectroscopic characteristics, is explored through advanced computational techniques.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a principal tool for investigating the ground state electronic structure of polycyclic aromatic hydrocarbons like this compound. imperial.ac.ukwikipedia.org This computational method models the electron density to determine the ground state energy and other properties of many-body systems. wikipedia.org DFT is widely used due to its balance of computational cost and accuracy, making it suitable for the simulation of energy surfaces in molecules. imperial.ac.uk

Theoretical studies on related chrysene derivatives have utilized DFT, often with the B3LYP functional, to understand their electronic properties. mdpi.comnih.gov For instance, in the study of chrysene-based blue emitters, DFT calculations were essential in characterizing the optoelectronic properties and providing insights into the frontier molecular orbital energy levels. nih.gov Although direct DFT calculations specifically for the ground state properties of this compound are not detailed in the provided search results, the methodologies applied to similar PAHs are directly applicable. These calculations typically involve geometry optimization to find the lowest energy structure and subsequent computation of electronic properties such as the distribution of electron density and electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Characterization)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for understanding chemical reactivity and electronic transitions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic absorption and emission properties of a molecule.

For chrysene derivatives, FMO analysis has been performed using DFT calculations to determine the HOMO and LUMO energy levels. nih.gov This analysis is crucial for understanding the electronic behavior of these molecules. For example, in a study of chrysene-based blue emitters, the calculated frontier molecular orbital energies were used to rationalize the observed photophysical properties. nih.gov While specific HOMO-LUMO energy values for this compound are not provided in the search results, the general approach involves using DFT to calculate these orbital energies. The analysis of how substituents affect the frontier orbitals of conjugated molecules, as explored through methods like the absolutely localized molecular orbital (ALMO) based analysis, can also provide a deeper understanding of the electronic structure of complex PAHs like this compound. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state properties of molecules and predicting their photophysical behavior, such as absorption and emission spectra. uci.edursc.orgarxiv.org It is an extension of DFT that allows for the investigation of how the electron density evolves over time under the influence of a time-dependent potential, such as that from an oscillating electric field of light. uci.edu

TD-DFT has been successfully applied to study the excited states of a wide range of polycyclic aromatic hydrocarbon radical ions, providing interpretations of their spectroscopic data with good accuracy. researchgate.net For neutral PAHs, TD-DFT is employed to predict electronic transition energies and oscillator strengths, which are fundamental to understanding their UV-vis absorption spectra. uci.eduresearchgate.net While specific TD-DFT results for this compound are not explicitly detailed in the provided information, the methodology is standard for such investigations. The process typically involves first obtaining the optimized ground-state geometry using DFT, followed by a TD-DFT calculation to determine the vertical excitation energies and corresponding oscillator strengths. mdpi.comuci.edu These calculations provide valuable insights into the nature of the electronic transitions (e.g., π-π* transitions) and help in the interpretation of experimental spectroscopic data.

High-Level Ab Initio Methods (e.g., XMS-CASPT2, CCSD(T)/CBS)

For highly accurate electronic structure calculations, particularly for benchmarking and for systems where standard DFT may be inadequate, high-level ab initio methods are employed. wikipedia.org These methods, which are based on first principles without empirical parameters, include techniques like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) extrapolated to the Complete Basis Set (CBS) limit. wikipedia.orgresearchgate.netosti.gov The CCSD(T) method is often referred to as the "gold standard" in quantum chemistry for its high accuracy in calculating energies. researchgate.net

High-level ab initio methods are computationally intensive but provide very reliable results for intermolecular interactions and potential energy surfaces. rutgers.edu They are crucial for obtaining accurate thermochemical data, such as heats of formation for core combustion species, where high fidelity is essential. osti.gov While specific applications of methods like XMS-CASPT2 or CCSD(T)/CBS to this compound are not detailed in the search results, their use in accurately determining the properties of other complex organic molecules is well-established. osti.govmolpro.net These methods are particularly important for systems that may exhibit significant multi-reference character, where single-reference methods like standard DFT or even CCSD(T) might be less reliable. osti.gov

Energetic and Thermodynamic Studies

The thermodynamic stability of this compound is a key aspect of its chemical character, and computational methods provide a powerful means to determine these properties.

Standard Enthalpy of Formation Calculations and Methodological Comparisons (e.g., CBH, GA, ATOMIC, Isodesmic Reactions)

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the stability of a compound. Various theoretical approaches have been developed to calculate this value for organic molecules, including polycyclic aromatic hydrocarbons. These methods include group additivity (GA), isodesmic reactions, and atomization reactions. hep.com.cn

For larger PAHs, more sophisticated methods are often required for accurate predictions. One such approach is the connectivity-based hierarchy (CBH), which has been used to calculate the standard enthalpy of formation for a range of PAHs. hep.com.cnhep.com.cn A study comparing different computational methods highlighted that for this compound, there can be significant discrepancies between different approaches. For instance, a 21 kcal/mol difference was noted between its standard enthalpy of formation and that of its isomer, benzo[h]pentaphene, a distinction that the GA method failed to capture. hep.com.cn

Below is a table summarizing the calculated standard enthalpy of formation for this compound from different sources, showcasing the range of values obtained through various computational methodologies.

Compound NameCAS NumberCalculated ΔfH° (kJ/mol)Calculated ΔfH° (kcal/mol)Reference
This compound220-77-9414.0598.95 nih.gov
This compoundNot specifiedNot specified89.31 hep.com.cn

Note: The conversion from kJ/mol to kcal/mol uses the conversion factor of 1 kcal = 4.184 kJ.

Isodesmic reactions, which conserve the number and types of chemical bonds, are another powerful tool for calculating enthalpies of formation with reduced error compared to atomization schemes. hep.com.cn These theoretical investigations are crucial for providing reliable thermodynamic data, especially for large and complex molecules where experimental measurements are challenging.

Aromaticity Assessment and Resonance Energy Models

The aromaticity of polycyclic aromatic hydrocarbons (PAHs) like this compound is a key determinant of their stability and electronic properties. Computational chemistry provides several models to quantify this characteristic, with resonance energy (RE) being a prominent indicator. RE quantifies the extra stability of a conjugated system compared to a hypothetical localized structure.

Different theoretical models, such as the Hess-Schaad model and the conjugated-circuit model, are used to compute resonance energies for benzenoid hydrocarbons researchgate.net. The stability of these molecules can also be inferred from their standard enthalpies of formation (ΔH_f°), which can be predicted with high precision using computational methods hep.com.cn. For this compound, first-principles calculations have determined its enthalpy of formation to be approximately 414.05 kJ/mol nih.gov. This value reflects the energetic stability of its fused ring system. Advanced computational schemes have highlighted significant energetic differences, on the order of 21 kcal/mol (approximately 88 kJ/mol), between this compound and its isomers like benzo[h]pentaphene, which simpler methods might fail to distinguish hep.com.cn.

Table 1: Comparative Enthalpy of Formation and Resonance Energies of Selected PAHs

Compound Calculated Enthalpy of Formation (kJ/mol) Resonance Energy (kJ/mol)
This compound 414.05 nih.gov Not explicitly found
Chrysene - 487 mdpi.com
Phenanthrene - 381 mdpi.com
Naphthalene - 255 mdpi.com
Anthracene - 347 mdpi.com

Excited State Dynamics and Photophysical Pathways

The study of excited state dynamics is crucial for understanding the photophysical behavior of molecules, which underpins their application in areas like organic electronics and photocatalysis cecam.org. Upon absorption of light, this compound, like other PAHs, is promoted to an electronic excited state. The subsequent deactivation pathways, including fluorescence, phosphorescence, and non-radiative decay, determine the molecule's utility in optoelectronic devices. Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in mapping these complex processes researchgate.net.

A primary mechanism for non-radiative deactivation in polyatomic molecules involves conical intersections (CIs). CIs are points of degeneracy between two electronic potential energy surfaces, which act as highly efficient funnels for rapid internal conversion from an excited state back to the ground state aps.org. The topology of a CI is often described as a double cone, and its existence is a breakdown of the Born-Oppenheimer approximation aps.orgresearchgate.net. For many photochemical reactions, the pathway to and through a CI dictates the reaction outcome and efficiency pku.edu.cnnih.gov.

In molecules with flexible structures, the system can readily distort to reach a CI, leading to fast non-radiative decay and low fluorescence quantum yields pku.edu.cn. The deactivation process can involve a cascade of surface crossings until the molecule returns to its ground state nih.gov. For PAHs, these ultrafast decay processes are critical aspects of their photochemistry. While specific studies mapping the CI seams for this compound are not detailed in the provided search results, the general principles governing PAH photochemistry suggest that such intersections are key features in its excited-state potential energy landscape, facilitating efficient deactivation pathways chemrxiv.org.

Time-resolved spectroscopy is an experimental technique used to study dynamic processes in materials by monitoring their spectroscopic properties as a function of time after photoexcitation wikipedia.org. Computational simulations of these experiments provide a microscopic view of the underlying photophysical pathways rsc.org. By solving the time-dependent Schrödinger equation or using related quantum dynamics methods, researchers can simulate transient absorption spectra and track the population of electronic states over time, often on femtosecond to picosecond timescales wikipedia.orgacs.org.

These simulations can reveal the rates of internal conversion, intersystem crossing, and intramolecular charge transfer, providing a detailed picture of the excited state's fate chemrxiv.orgacs.org. For complex systems, these simulations are often performed within a quantum mechanics/molecular mechanics (QM/MM) framework to account for environmental effects chemrxiv.org. Although the methodology is well-established, specific simulations of the time-resolved spectroscopy for this compound were not identified in the search results.

Charge Transport Modeling in Extended Naphthochrysene Systems

The performance of organic semiconductor devices is fundamentally linked to the efficiency of charge transport through the material. Computational modeling is a powerful tool for predicting charge carrier mobility and for guiding the design of new high-performance materials rsc.org. In the context of crystalline or semi-crystalline organic materials, charge transport is often described by a hopping mechanism, where charges (holes or electrons) move between adjacent molecules aps.org.

Within the framework of Marcus theory, the rate of charge hopping between two molecules is governed by two key parameters: the transfer integral (also known as electronic coupling, V) and the reorganization energy (λ) acs.org.

Transfer Integral (V): This parameter quantifies the electronic coupling or wavefunction overlap between adjacent molecules. A larger transfer integral facilitates more efficient charge transfer nycu.edu.tw. It is highly sensitive to the relative distance and orientation of the molecules in the crystal lattice shuaigroup.net.

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to the charged-state equilibrium geometry, and vice-versa. It represents the energy penalty associated with the charge hopping event. A lower reorganization energy is desirable for high mobility nycu.edu.twacs.org.

These parameters can be calculated using quantum chemical methods, such as DFT acs.orgscm.com. While specific calculated values for this compound are not available in the provided results, data for structurally related naphthodithiophene (NDT) and naphthodifuran derivatives provide insight into the typical range of these values for angular, fused-ring systems.

Table 2: Calculated Charge Transport Parameters for Related Naphtho-fused Compounds

Compound Derivative Reorganization Energy (λ) (eV) Max. Transfer Integral (V) (meV)
DPh-BNDT* Not specified Not specified
2,9-C8-DNTT** 0.0934 acs.org 73.0 acs.org
DNTT 0.079 acs.org Not specified
DBTTT 0.075 acs.org Not specified

DPh-BNDT = A derivative of bend naphtho[1,2-b:5,6-b′]dithiophene acs.org ***DNTT = Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene* acs.org

The transfer integrals and reorganization energies calculated for various molecular pairs within a crystal structure can be used as input for kinetic Monte Carlo simulations or analytical models to predict the bulk charge carrier mobility (µ) rsc.org. The mobility is often anisotropic, meaning its value depends on the direction of charge transport through the crystal acs.org.

Theoretical predictions suggest that chrysene derivatives can act as p-channel (hole-transporting) organic semiconductors researchgate.net. Experimental measurements on devices using derivatives of related angular naphtho-fused systems, such as Naphtho[1,2-b;5,6-b′]difuran-based copolymers, have shown hole mobilities as high as 0.56 cm² V⁻¹ s⁻¹ after thermal annealing researchgate.net. Similarly, theoretical studies on derivatives of bent naphthodithiophenes predict mobilities in the range of 0.099 to 0.116 cm² V⁻¹ s⁻¹ acs.org. These findings suggest that the this compound core, as part of a larger molecular design, has the potential to be a building block for effective organic semiconductor materials.

Table 3: Measured or Predicted Hole Mobilities for Related Compounds

Compound System Hole Mobility (µ) (cm² V⁻¹ s⁻¹) Method
Phenyl-Chrysene Derivative 4.1 x 10⁻² researchgate.net Experimental (OFET)
PNDF3-T-DPP* 0.56 researchgate.net Experimental (OFET, annealed)
C8-BNDT Derivative** Not specified Theoretical
DPh-BNDT Derivative** 0.099 - 0.116 acs.org Theoretical

PNDF3-T-DPP = A copolymer containing Naphtho[1,2-b;5,6-b′]difuran researchgate.net ***BNDT = bend naphtho[1,2-b:5,6-b′]dithiophene* acs.org

Regioselectivity and Site-Specific Reactivity

The regioselectivity of reactions involving this compound and related chrysene-based systems is a critical aspect of their chemistry, determining the outcome of synthetic transformations and metabolic pathways.

The "K-region" of a PAH, typically a convex armchair edge, is known for its high electron density and bond localization, resembling an isolated double bond. acs.org This olefinic character makes the K-region a prime site for electrophilic and cycloaddition reactions. acs.org In chrysene-based structures, the bond between C11 and C12 is identified as the K-region. acs.org

Recent advancements in synthetic methodology, such as the annulative π-extension (APEX) reaction, have exploited this inherent reactivity. The APEX reaction allows for the programmed construction of nanographene structures by selectively targeting the K-region for C-H activation and annulation. scispace.comrsc.org For instance, the palladium-catalyzed APEX reaction of phenanthrene derivatives occurs exclusively at the K-region to produce dibenzo[g,p]chrysene (B91316) structures. scispace.comrsc.org Density functional theory (DFT) calculations confirm that the HOMO and LUMO orbitals tend to be delocalized in the K-region, facilitating selective direct arylation. acs.org X-ray crystallographic analysis of a diphenylchrysene intermediate showed that the C11-C12 bond length was significantly shorter than others in the periphery, confirming its high olefinic character and reactivity. acs.org

The synthesis of K-region dihydrodiols is also a key area of study. The K-region cis-dihydrodiols of Naphtho[1,2-e]pyrene (N[e]P) and Naphtho[1,2-a]pyrene (N[a]P), which are structurally related to this compound, have been synthesized via osmium tetroxide (OsO₄) oxidation. psu.edu These can then be converted to the corresponding trans-dihydrodiols. psu.edu

Table 1: K-Region Reactivity Examples

Reaction Type Substrate Reagents Product Key Finding Reference
APEX Reaction Phenanthrene Dimethyldibenzosilole, Pd(CH₃CN)₄(SbF₆)₂, o-chloranil Dibenzo[g,p]chrysene Annulation occurs selectively at the K-region. scispace.com
Successive APEX Diphenylacetylene, Benzonaphthosilole Pd(OAc)₂, AgSbF₆, o-chloranil Chrysene-based nanographenes Successive reactions occur at newly generated K-regions. acs.org

Fjord regions are sterically hindered bays formed by four fused benzene rings in a nonlinear arrangement, as seen in compounds like dibenzo[a,l]pyrene (B127179) and related naphthopyrenes. researchgate.netresearchgate.net this compound, also known as dibenzo[c,mno]chrysene or Naphtho[1,2-a]pyrene (N[a]P), possesses such a region. researchgate.netresearchgate.net This structural feature leads to significant out-of-plane distortion. acs.org

The steric hindrance in the fjord region influences its reactivity, particularly in metabolic activation, leading to the formation of dihydrodiol epoxides. researchgate.net For Naphtho[1,2-e]pyrene (N[1,2-e]P), a structural isomer, the fjord region trans-11,12-dihydrodiol was identified as the major metabolite in in vitro studies with rat liver microsomes. researchgate.net The synthesis of these fjord region dihydrodiols has been accomplished using methods like the Suzuki cross-coupling reaction, followed by functional group manipulation. psu.eduresearchgate.net In some cases, in situ oxidation in the fjord region can occur during other reactions, leading to twisted moieties, such as a researchgate.nethelicene-like structure observed during the synthesis of chrysene-based nanographenes. acs.org

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of reactions that form or modify the this compound core is fundamental to controlling the synthesis of complex PAHs.

Platinum(II) chloride (PtCl₂) has proven to be an effective catalyst for the cyclization of alkynes to form chrysene and its derivatives. researchgate.netresearchgate.netnih.gov The synthesis of chrysene and its bisbenzannulated homologue, naphtho[2,3‐c]tetraphene, is achieved through a PtCl₂-catalyzed cyclization of 1-alkynylbiphenyl precursors. nih.gov The mechanism involves the activation of the alkyne by the Pt(II) species, which facilitates an intramolecular electrophilic attack on the adjacent aromatic ring, leading to the formation of the phenanthrene or chrysene core. rsc.org This method has been used to synthesize naphtho[1,2-b]thiophenes and other fused systems. oup.com The reaction cascade can be highly regioselective, forming multiple rings in a single process. rsc.org For example, PtCl₂ catalyzes the intramolecular cyclization of specific thienyl compounds to form tetrathienonaphthalenes. nsrrc.org.tw

Oxidative cyclization, often referred to as the Scholl reaction, is a powerful method for creating carbon-carbon bonds between aromatic rings to form larger, more extended π-systems. acs.orgrsc.org This reaction typically employs an oxidant, often in the presence of a Brønsted or Lewis acid.

The combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and a strong acid like triflic acid (CF₃SO₃H) is a common system for inducing oxidative cyclodehydrogenation. acs.orgresearchgate.netresearchgate.net This reaction is used to π-extend chrysene-based nanographenes. acs.org The mechanism is believed to proceed through the formation of a radical cation upon single-electron oxidation of the electron-rich PAH by DDQ. rsc.org The acid protonates the DDQ, increasing its oxidizing power. rsc.org Subsequent intramolecular coupling of the radical cation followed by rearomatization yields the fused product. rsc.org This method has been used to create bowl-shaped and saddle-shaped PAHs by inducing 1,2-aryl group shifts or forming five- and seven-membered rings. rsc.org

Iron(III) chloride (FeCl₃) is another common oxidant for Scholl reactions. It can promote the oxidative spirocyclization of precursors to create complex, extended PAHs. researchgate.net This method allows for the directed cyclization of thienyl precursors into controlled pathways, effectively suppressing unwanted polymerization. mit.edu

Role of Specific Reagents and Catalysts

The choice of reagents and catalysts is paramount in directing the outcome of reactions involving this compound and its precursors.

Table 2: Function of Key Reagents and Catalysts

Reagent/Catalyst Type Role in Reaction Example Reaction Reference
DDQ Oxidant Induces oxidative cyclodehydrogenation (Scholl reaction) by acting as a single-electron acceptor. Cyclodehydrogenation of bichrysenyl to form larger nanographenes. acs.orgresearchgate.netresearchgate.net
Triflic acid (CF₃SO₃H) Brønsted Superacid Acts as a co-catalyst with DDQ, enhancing its oxidizing potential. Promotes cationic cyclization reactions. Synthesis of extended chrysene nanographenes; Dehydrative cycloaromatization of carbonyl compounds. acs.orgsolvay.comresearchgate.netlookchem.com
PtCl₂ Transition Metal Catalyst Catalyzes the intramolecular cyclization of alkynes to form fused aromatic rings. Synthesis of chrysene and naphtho[2,3-c]tetraphene from alkyne precursors. researchgate.netresearchgate.netnih.govnsrrc.org.tw

| o-chloranil | Oxidant | Used as an oxidant in palladium-catalyzed C-H activation reactions, such as the APEX reaction. | K-region selective annulation of phenanthrene to form dibenzo[g,p]chrysene. | acs.orgscispace.comrsc.org |

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone): This reagent is a powerful oxidant used for dehydrogenation and is central to many Scholl reactions. rsc.org In combination with an acid, it facilitates the intramolecular aryl-aryl coupling required to build larger PAHs from chrysene-based precursors. acs.orgresearchgate.net The reaction conditions, such as temperature and the amount of DDQ and acid, can be tuned to control the degree of π-extension. acs.orgresearchgate.net

Triflic acid (Trifluoromethanesulfonic acid, TfOH): As one of the strongest available Brønsted acids, triflic acid is a highly effective catalyst for a range of organic reactions, including Friedel-Crafts-type cyclizations. solvay.comresearchgate.net Its role in Scholl reactions is to activate the oxidant (like DDQ) and facilitate the cationic cyclization pathway. acs.orgrsc.org Caution is required during its use as the reaction with substrates can be highly exothermic. orgsyn.org

PtCl₂ (Platinum(II) chloride): This transition metal salt is a key catalyst for the cyclization of enynes and diynes. nih.govrsc.org It enables the synthesis of the chrysene core from readily available alkyne precursors in good yields. researchgate.netnih.gov The catalytic cycle involves coordination of the platinum to the alkyne, followed by intramolecular insertion to form the new ring system. rsc.org

o-chloranil: This quinone is used as an oxidant in palladium-catalyzed C-H activation and annulative π-extension (APEX) reactions. acs.orgscispace.com In the Pd(OAc)₂/o-chloranil system, it facilitates the direct C-H arylation of PAHs. nagoya-u.ac.jp In the APEX reaction, the Pd(CH₃CN)₄(SbF₆)₂/o-chloranil catalytic system enables the one-shot, K-region-selective annulation of PAHs to build complex nanographene structures. scispace.comrsc.org

π-System Extension for Tunable Properties

Extending the π-conjugation of the this compound core is a primary strategy for modulating its optoelectronic characteristics, such as the HOMO-LUMO energy gap and light emission properties. acs.org This is typically achieved by synthesizing larger, graphene-like molecules, often referred to as nanographenes, using the chrysene moiety as a building block.

Chrysene-based nanographenes (ChrNGs) are noted for their small HOMO-LUMO energy gaps and strong emission at long wavelengths, making them promising for applications in light-emitting materials. acs.org A powerful method for their synthesis is the iterative annulative π-extension (APEX) reaction, which allows for a diversity-oriented, growth-from-template approach starting with smaller PAHs. researchgate.net

One reported synthesis involves a sequential process starting from a bi(naphthylphenyl)diyne, which undergoes iodination-benzannulation followed by photochemical cyclodehydroiodination to yield ChrNGs. acs.org Another approach utilizes the palladium-catalyzed intramolecular arylation of precursors like 7,14-di(2-chlorophenyl)zethrene. acs.org A recent study demonstrated the synthesis of ChrNGs through the successive APEX reaction of diphenylacetylene with a benzonaphthosilole, catalyzed by Pd(OAc)₂ and AgSbF₆. acs.org This method led to the isolation of specific nanographene structures, such as C₅₅H₄₄, which could be further extended. acs.org

Table 1: Synthetic Methods for Chrysene-Based Nanographenes An interactive table summarizing key synthetic strategies for creating π-extended chrysene derivatives.

MethodPrecursorsCatalysts/ReagentsKey TransformationResulting StructureReference
Annulative π-Extension (APEX)Diphenylacetylene, BenzonaphthosilolePd(OAc)₂, AgSbF₆, o-chloranilSuccessive benzannulationChrysene Nanographenes (e.g., C₅₅H₄₄) acs.org
Pt-Catalyzed Cyclization1-AlkynylbiphenylsPtCl₂Intramolecular cyclizationChrysene, Naphtho[2,3-c]tetraphene scispace.com
Oxidative Cyclodehydrogenation (Scholl)Diarylzethrenes, C₅₅H₄₄DDQ, TfOH, FeCl₃Intramolecular C-C bond formationπ-Extended ChrNGs (e.g., C₅₅H₃₆) acs.org
Flash Vacuum Pyrolysis (FVP)Brominated benzo(c)naphtho(2,1-p) chryseneHigh Temperature (1000 °C)Aryl radical formation and C-C couplingHemifullerene bath.ac.uk

Annulation, the formation of a new ring onto an existing molecular framework, is a critical tool for π-system extension. The Scholl reaction, an oxidative cyclodehydrogenation, is a classic and essential method for preparing nanographenes from PAH precursors. acs.orgresearchgate.net For instance, the ChrNG C₅₅H₄₄ can be treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triflic acid (TfOH) to induce further π-extension, yielding larger structures like C₅₅H₄₀ and C₅₅H₃₆. acs.org X-ray diffraction analysis of one such product revealed a structure with nine planar aromatic rings and a twisted terminal naphtho-fused moiety, demonstrating the complexity of the resulting topologies. acs.org

Platinum-catalyzed cyclization of 1-alkynylbiphenyls is another effective strategy, yielding chrysene and its bisbenzannulated homologue, naphtho[2,3-c]tetraphene. scispace.com Furthermore, tandem C-H penta- and hexa-annulation reactions have been developed to construct acenaphthylene-containing PAHs, showcasing advanced methods for creating fused ring systems. nih.gov These ring fusion strategies can significantly alter the electronic properties; for example, the π-extension of a tetrabenzo[c,g,l,p]chrysene core to an indeno[1,2,3-lm]dinaphtho[1,2-b:1',2',3',4'-pqr]perylene core results in a large decrease in the LUMO energy level (−0.65 eV), attributed to the formation of a fluoranthene (B47539) substructure. acs.org

Introduction of Heteroatoms and Their Impact on Electronic Structure

Incorporating heteroatoms such as oxygen, sulfur, boron, and nitrogen into the carbon skeleton of naphthochrysene is a powerful technique for fine-tuning its electronic properties. bath.ac.ukresearchgate.net This "doping" of the aromatic system alters the electron distribution, which in turn modifies the HOMO/LUMO energies, aromaticity, and photophysical behavior. uni-bremen.de

Fusing five-membered heterocycles like furan (B31954) and thiophene (B33073) to a PAH core can significantly impact its properties. The aromaticity of these heterocycles follows the order of benzene > thiophene > pyrrole (B145914) > furan, which is consistent with the electronegativity of the heteroatom. ksu.edu.sa Fusing these rings to a chrysene-like framework creates new materials with distinct characteristics. For example, angular-shaped naphthodifurans, such as naphtho[1,2-b;5,6-b′]difuran, have been synthesized and studied as isoelectronic analogues of chrysene. researchgate.netrsc.org These furan-containing analogues are of great interest as building blocks for semiconducting polymers. researchgate.net

The synthesis of 2-arylnaphtho[2,1-b]furans has been achieved through a metal-free oxidative radical annulation between 2-naphthols and terminal alkynes. acs.org Similarly, thiophene-fused thiopyrylium (B1249539) salts have been synthesized via intramolecular Friedel-Crafts cyclization, resulting in compounds with effective π-electron conjugation across the entire fused heteroacene system. nih.gov The introduction of the chalcogen atoms (O or S) makes a marked difference in the ground-state electronic structure compared to the all-carbon parent compound. rsc.org

Replacing a C=C double bond with an isoelectronic B-N single bond is a sophisticated strategy for bandgap engineering in PAHs. bath.ac.uk This substitution maintains a similar molecular geometry due to the quasi-isosteric relationship between C=C and B-N units, but the difference in electronegativity between boron (2.05) and nitrogen (3.04) profoundly alters the electronic landscape. bath.ac.ukuni-bremen.de

This approach has been successfully applied to create BN-doped chrysene derivatives. A notable example is the synthesis of 4b-aza-12b-boradibenzo[g,p]chrysene via a tandem intramolecular electrophilic arene borylation reaction. researchgate.net This compound adopts a twisted conformation, leading to tight, offset face-to-face stacking in the solid state, and exhibits intrinsic hole mobility comparable to that of high-performance organic semiconductors like rubrene. researchgate.net Theoretical and experimental studies show that BN-substitution significantly impacts optical properties, often inducing a strong bathochromic (red) shift in emission and altering intermolecular interactions. uni-bremen.deacs.org For instance, unlike its all-carbon analogue, a BN-substituted dithienylpyrene showed no evidence of excimer formation in either solution or the solid state due to its modified electronic structure. acs.org

Table 2: Impact of Heteroatom Substitution on PAH Properties An interactive table comparing the properties of parent PAHs with their heteroatom-containing analogues.

Parent PAHHeteroatom AnalogueHeteroatomsKey Property ChangePotential ApplicationReference
ChryseneNaphtho[1,2-b;5,6-b′]difuranOxygenAltered ground state electronic structureSemiconducting polymers researchgate.netrsc.org
Dibenzo[g,p]chrysene4b-Aza-12b-boradibenzo[g,p]chryseneBoron, NitrogenHigh hole mobility, twisted conformationOrganic electronics researchgate.net
DithienylpyreneBN-DithienylpyreneBoron, NitrogenPrevention of excimer formation, bathochromic shiftOptoelectronics, sensors acs.org

Side-Chain Engineering for Solubility and Processability Enhancement

Large, planar PAHs like this compound and its extended derivatives often suffer from poor solubility in common organic solvents due to strong intermolecular π-π stacking. researchgate.netacs.org This insolubility hinders their purification and processing into thin films for electronic devices. Side-chain engineering, the attachment of various functional groups to the periphery of the aromatic core, is a critical strategy to overcome this limitation.

The introduction of bulky or flexible alkyl chains is a common and effective method. For example, attaching eight methyl groups to the sp³ bridges of π-extended dibenzo[g,p]chrysenes was shown to significantly improve their solubility. researchgate.net Similarly, incorporating branched alkyl chains, such as 2-ethylhexyloxy groups, can grant solubility to otherwise intractable polymers based on large aromatic units like anthanthrone. acs.org In contrast, linear alkyl chains are often less effective at promoting solubility. acs.org

More advanced strategies include asymmetric side-chain engineering, where different types of side chains are introduced onto the same molecule. rsc.org For instance, incorporating terminal hydroxyl groups alongside traditional branched alkyl chains can improve solubility in greener, non-halogenated solvent blends while maintaining good electronic performance. rsc.org The choice of side chain can subtly influence molecular packing, electron mobility, and the morphology of blended films, thereby directly impacting the performance of devices like polymer photodetectors. rsc.org

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups to the naphthochrysene scaffold is a primary strategy to influence its solubility, solid-state packing, and steric properties. Bulky alkyl groups can enforce a twist in the aromatic core, leading to chiral structures. researchgate.net

One prominent method for creating these derivatives is the Suzuki–Miyaura cross-coupling reaction. This has been effectively used in the synthesis of complex phenacene-helicene hybrids by coupling chrysenyl carboxamides with various boronic esters, such as those derived from o-tolyl and methylnaphthalenes. nih.gov Another powerful technique is the Ni-catalyzed Kumada–Tamao–Corriu coupling, which allows for the efficient replacement of sulfonyl groups on a helicene core with a range of alkyl and aryl substituents. acs.org

A notable example of alkyl substitution is the synthesis of 1,12-bis(1-adamantyl)chrysene. The sterically demanding adamantyl groups are installed at the peri-positions, forcing the chrysene backbone to distort and creating a chiral molecule. researchgate.net This demonstrates how targeted substitution can fundamentally alter the geometry and properties of the parent PAH.

Parent Compound/PrecursorSubstituent(s)Synthetic MethodResulting Derivative ClassReference
N,N-diethyl-2-iodochrysene carboxamideMethylnaphthalenylSuzuki–Miyaura Cross-CouplingAryl-substituted Chrysene Biaryls nih.gov
Bis(p-methoxyphenysulfonyl)-substituted helicenesAlkyl and Aryl groupsNi-catalyzed Kumada–Tamao–Corriu CouplingAlkyl- and Aryl-substituted Helicenes acs.org
4,5-bis(1-adamantyl)-8-methoxy-1-naphthol1-AdamantylMulti-step synthesis including Diels-Alder and deoxygenation1,12-bis(1-adamantyl)chrysene researchgate.net

Electron-Donating and Electron-Withdrawing Group Incorporation

Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic framework is a key strategy for tuning the electronic properties of naphthochrysene derivatives. EDGs, such as alkoxy groups, tend to raise the energy level of the Highest Occupied Molecular Orbital (HOMO), while EWGs, like trifluoromethyl or ester groups, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rroij.comchemrxiv.org This modulation of the frontier molecular orbitals allows for precise control over the HOMO-LUMO gap, which in turn influences the absorption and emission spectra of the molecule. acs.org

While direct studies on this compound are specific, research on analogous systems provides significant insight. For instance, in the synthesis of related naphtho[1,2-a]pyrenes, the incorporation of an electron-rich methoxy (B1213986) group and electron-poor trifluoromethyl and ester groups was achieved, demonstrating the viability of this strategy for tuning the properties of complex PAHs. chemrxiv.org Similarly, studies on naphthodithiophene (NDT), a sulfur-containing analogue of naphthochrysene, have shown that embedding auxiliary electron-donating (e.g., 3,4-ethylenedioxythiophene (B145204) - EDOT) or electron-withdrawing (e.g., benzothiadiazole) units can effectively tune the optoelectronic properties for applications such as dye-sensitized solar cells. researchgate.net The incorporation of EWGs is a known strategy to create electron-poor PAHs for various electronic applications. rsc.org

Molecular SystemSubstituent GroupElectronic NatureObserved/Predicted EffectReference
Naphtho[1,2-a]pyreneMethoxy (OCH₃)Electron-DonatingFunctionalization of the helical core chemrxiv.org
Naphtho[1,2-a]pyreneTrifluoromethyl (CF₃), Ester (COOR)Electron-WithdrawingAchieved good to excellent yields in synthesis chemrxiv.org
Naphtho[2,1-b:3,4-b']dithiophene3,4-ethylenedioxythiophene (EDOT)Electron-DonatingTuning of optoelectronic properties researchgate.net
Naphtho[2,1-b:3,4-b']dithiopheneBenzothiadiazoleElectron-WithdrawingBroadened absorption spectrum, improved solar cell performance researchgate.net
Benzothiadiazole-based moleculesFluorine (F), Cyano (CN), Nitro (NO₂)Electron-WithdrawingDestabilized LUMO energy levels, altering the band gap rroij.com

Helical and Axially Chiral Naphthochrysene Derivatives

Chirality in PAHs can arise from either the inherent helical twist of the entire backbone (helical chirality) or from restricted rotation around a single bond due to bulky substituents (axial chirality or atropisomerism). researchgate.netacs.org Naphthochrysene derivatives can exhibit both forms of chirality, leading to materials with unique chiroptical properties, such as circularly polarized luminescence. nsf.gov

Helicenes are molecules where ortho-fused aromatic rings force the structure into a non-planar, helical shape. acs.org Based on the Cahn-Ingold-Prelog priority rules, a left-handed helix is designated as M (minus) and a right-handed helix as P (plus). acs.org The naphthochrysene unit can be a component of a larger helical nanographene. A key example is a chrysene-based nanographene (ChrNG 6) which features a twisted terminal naphtho-fused moiety. This twist, located in the "fjord-region" of the molecule, creates an embedded rroij.comhelicene structure, making the entire molecule chiral. acs.org The synthesis of related helical nanographenes, such as naphtho[1,2-a]pyrenes, has been accomplished, and the resulting enantiomers can be separated and their barriers to interconversion studied. chemrxiv.org

Axial chirality is exemplified by 1,12-bis(1-adamantyl)chrysene. In this molecule, the two bulky adamantyl groups at the peri-positions (C1 and C12) sterically hinder free rotation around the bonds connecting them to the chrysene core, effectively locking the molecule into a twisted, chiral conformation. researchgate.net This approach allows for the synthesis of optically pure, axially chiral chrysene derivatives. researchgate.net

Compound/Derivative ClassType of ChiralityKey Structural FeatureReported PropertiesReference
Chrysene-based Nanographene (ChrNG 6)HelicalTwisted terminal naphtho-fused moiety forming a rroij.comhelicene segmentStructure confirmed by X-ray diffraction analysis acs.org
1,12-bis(1-adamantyl)chryseneAxial (Atropisomeric)Bulky adamantyl groups at peri-positionsSynthesized in optically pure form; distorted naphthalene moiety researchgate.net
Naphtho[1,2-a]pyrenesHelical ( nii.ac.jphelicene)Ortho-annelated pyrene and naphthalene ringsEnantiomers separated by HPLC; interconversion barriers determined chemrxiv.org

Advanced Materials Science Applications of Naphtho 1,2 B Chrysene Principles and Mechanisms

Organic Electronic and Optoelectronic Materials Principles

The application of Naphtho(1,2-b)chrysene and related PAHs in electronic devices is governed by fundamental principles of charge transport and light emission in organic materials. The electronic behavior is dictated by the molecular structure, which influences the arrangement of molecules in the solid state and their intrinsic properties like ionization potential and electron affinity.

Fundamental Design Principles for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, functioning as switches and amplifiers. The performance of an OFET is primarily determined by the charge carrier mobility (μ) of the organic semiconductor used in its active layer.

Key design principles for high-performance p-type (hole-transporting) semiconductors like those in the chrysene (B1668918) family include:

Planar, Rigid π-Framework: A rigid and planar molecular structure facilitates strong intermolecular π-π interactions, which are essential for efficient charge hopping between adjacent molecules. The extended conjugation in this compound provides a foundational core for this purpose.

Appropriate HOMO Energy Level: For efficient hole injection from standard electrodes (like gold) and for stability against oxidation in air, the Highest Occupied Molecular Orbital (HOMO) energy level should be appropriately aligned with the electrode's work function and be sufficiently low to resist oxidation.

Favorable Solid-State Packing: The arrangement of molecules in the thin film (morphology) is critical. A high degree of crystallinity and a packing motif that promotes significant orbital overlap in two dimensions, such as a herringbone (edge-to-face) structure, is highly desirable for efficient charge transport.

Solubility and Processability: The addition of appropriate side chains to the core structure can enhance solubility, enabling solution-based processing techniques like spin-coating or printing, without disrupting the core's electronic properties or its ability to self-organize into ordered films.

While chrysene derivatives have been explored as promising candidates for OFETs, with some liquid crystalline materials achieving high carrier mobilities up to 3.07 cm²/Vs, specific performance data for this compound is not extensively detailed in the reviewed literature. rsc.org For instance, polymers based on the related isomer 2,9-dibenzo[b,def]chrysene have been utilized in OFETs, demonstrating hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. scispace.comrsc.org The design concept for chrysene-based semiconductors often draws from their electronic similarity to high-performing cores like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT). rsc.orgacs.orgrsc.org

Compound/Polymer Device Configuration Hole Mobility (μh) ION/IOFF Ratio
C12-Ph-CHR (a chrysene derivative)Vacuum-deposited OTFTUp to 3.07 cm² V⁻¹ s⁻¹3.3 × 10⁶
P2 (based on 2,9-dibenzo[b,def]chrysene)Bottom-gate, top-contact OFET2.99 × 10⁻⁴ cm² V⁻¹ s⁻¹~10³
P3 (based on 2,9-dibenzo[b,def]chrysene)Bottom-gate, top-contact OFET3.22 × 10⁻⁴ cm² V⁻¹ s⁻¹~10³

This table presents data for related chrysene derivatives to illustrate the principles of OFET design, as specific data for this compound is limited. rsc.orgscispace.com

Photophysical Mechanisms in Organic Light-Emitting Diodes (OLEDs) (e.g., Blue Emission Characteristics)

In OLEDs, charge carriers (electrons and holes) are injected from opposite electrodes into the organic layer, where they combine to form excitons (bound electron-hole pairs). The radiative decay of these excitons to the ground state produces light (electroluminescence).

The chrysene core is particularly relevant for blue OLEDs due to its intrinsically wide band gap. mdpi.comresearchgate.net The key photophysical mechanisms and design principles are:

Wide Bandgap Core: Chrysene's relatively short conjugation length compared to other larger PAHs results in a wide HOMO-LUMO gap, which is a prerequisite for high-energy (blue) light emission. mdpi.com

High Photoluminescence Quantum Yield (PLQY): For efficient light emission, the chosen material must exhibit a high PLQY, meaning a large fraction of excitons decay radiatively. Chrysene derivatives have been shown to have high quantum yields. researchgate.net

Prevention of π-π Stacking: In the solid state, planar molecules like chrysene tend to form aggregates (excimers) through π-π stacking. This aggregation often leads to lower-energy, red-shifted emission, which diminishes the color purity of blue OLEDs. A primary design strategy is to attach bulky side groups to the chrysene core. These groups sterically hinder close packing, preserving the intrinsic blue emission of the individual molecules. mdpi.comresearchgate.netsemanticscholar.orgnih.gov

Charge Transport Balance: Efficient exciton formation requires balanced injection and transport of both holes and electrons. Molecular design can incorporate electron-donating or electron-withdrawing groups to tune the charge transport characteristics of the material.

Derivatives of the related isomer dibenzo[g,p]chrysene (B91316) have been successfully used as blue emitters, achieving high external quantum efficiencies (EQE) of up to 6.31% with deep-blue emission coordinates. researchgate.net Similarly, asymmetrically substituted chrysene derivatives have been synthesized to act as deep-blue emitters, reaching an EQE of 4.13% with excellent color purity. mdpi.comnih.gov Specific electroluminescence data for this compound remains limited in available research.

Chrysene Derivative PLmax (Film) PLQY (Film) OLED EQE CIE Coordinates (x, y)
TPA-C-TP444 nm86%4.13%(0.15, 0.07)
TPE-C-TP471 nm78%--
Dibenzo[g,p]chrysene derivative (6g)~471 nm87%6.31%(0.13, 0.20)

This table includes data for various chrysene derivatives to illustrate photophysical principles for OLEDs. mdpi.comresearchgate.netnih.gov

Charge Generation and Transport Principles in Organic Photovoltaics (OPVs)

The fundamental process of converting light into electricity in an OPV involves several steps:

Light Absorption: A photon is absorbed by the donor or acceptor material, creating an exciton.

Exciton Diffusion: The electrically neutral exciton diffuses through the material.

Charge Separation: The exciton must reach a donor-acceptor (D-A) interface before it decays. At the interface, the energy level offset between the donor's HOMO and the acceptor's LUMO drives the dissociation of the exciton into a free hole on the donor and a free electron on the acceptor. unica.it

Charge Transport and Collection: The separated holes and electrons travel through the donor and acceptor phases, respectively, to be collected at the electrodes. mdpi.com

For a PAH like this compound to be an effective donor material in an OPV, it must possess strong absorption in the solar spectrum, appropriate HOMO-LUMO energy levels to create a sufficient driving force for charge separation with a suitable acceptor (like a fullerene or non-fullerene acceptor), and good charge transport properties to minimize recombination losses. mdpi.comresearchgate.net

While research has been conducted on isomers such as dibenzo[b,def]chrysene as a donor material in solution-processable solar cells, achieving power conversion efficiencies of 2.25%, specific studies detailing the use of this compound in OPVs are not widely available. researchgate.net Polymers incorporating a 2,9-dibenzo[b,def]chrysene donor unit have also been tested, yielding efficiencies of up to 1.2%. scispace.comrsc.org

Structure-Property Relationships for Performance Optimization

The performance of any organic electronic device is critically dependent on the interplay between the molecular structure of the semiconductor and its resulting electronic properties and solid-state morphology.

Influence of Molecular Packing and Morphology on Charge Carrier Mobility

Charge transport in organic semiconductors is a process of charge hopping between localized states on adjacent molecules. Therefore, the efficiency of this process is highly sensitive to the distance and relative orientation between molecules, which are determined by the crystal packing and thin-film morphology.

π-Stacking vs. Herringbone: In a π-stacking arrangement, planar molecules stack face-to-face, which can lead to strong electronic coupling. However, this can also lead to undesirable excimer formation in OLEDs. In a herringbone arrangement, molecules pack in an edge-to-face manner. This motif often provides robust, two-dimensional charge transport pathways, which is beneficial for OFETs as it makes the mobility less dependent on the orientation of a single crystal grain.

Role of Side Chains: While bulky side chains are used to prevent aggregation in OLEDs, they play a different role in OFETs. researchgate.netnih.gov Here, alkyl or other functional side chains can be used to tune the intermolecular packing, improve crystallinity, and enhance solubility for solution processing. The length and branching of these chains can significantly alter the resulting morphology and, consequently, the charge mobility. rsc.org

While these principles are broadly applicable, specific crystallographic data and detailed morphology studies for this compound thin films are not readily found in the reviewed literature.

Correlation between Electronic Structure (HOMO-LUMO Gap) and Device Performance

The frontier molecular orbitals—the HOMO and LUMO—and the energy gap between them are fundamental parameters that directly correlate with device performance.

In OFETs: The HOMO level is crucial for p-type materials, as it determines the energy barrier for hole injection from the electrode and the material's intrinsic stability against oxidation. A lower HOMO level generally leads to greater air stability. acs.org

In OLEDs: The HOMO-LUMO gap (Eg) is the primary determinant of the emission color. A wider gap corresponds to higher energy emission (e.g., blue or UV), while a narrower gap results in lower energy emission (e.g., green, red). For this compound, its wide gap is a key feature for potential blue-light-emitting applications. mdpi.com

In OPVs: The electronic structure dictates the key photovoltaic parameters. The difference between the donor's HOMO and the acceptor's LUMO determines the maximum achievable open-circuit voltage (Voc). The HOMO-LUMO gap also influences the absorption spectrum of the material; a smaller gap allows for the absorption of a broader range of the solar spectrum, potentially leading to a higher short-circuit current (Jsc). researchgate.net

Theoretical calculations on chrysene and its benzo homologues show that the addition of fused benzene (B151609) rings alters the HOMO and LUMO energy levels. researchgate.net For example, twisting the molecular backbone in some dibenzo[g,p]chrysene derivatives can cause a slight increase in the HOMO and a lowering of the LUMO, thereby tuning the energy gap. nih.gov

Compound Class Effect of Structural Modification Impact on HOMO/LUMO Device Performance Implication
PAHsIncreasing number of fused ringsHOMO increases, LUMO decreases, Gap decreasesRed-shift in emission (OLEDs), broader absorption (OPVs)
Chrysene DerivativesAdding bulky side groupsMinimal change to core HOMO/LUMOPrevents aggregation, preserves blue emission (OLEDs)
Dibenzo[g,p]chrysenesTwisting the molecular backboneSlight increase in HOMO, slight decrease in LUMOFine-tuning of the energy gap and photophysical properties

This table summarizes general structure-property relationships for PAHs as specific data for this compound is limited. researchgate.netnih.govfrontiersin.org

Strategies for Enhancing Emission Efficiency and Color Purity

The quest for highly efficient and color-pure deep-blue organic light-emitting diodes (OLEDs) has driven research into novel materials, with this compound and its parent compound, chrysene, emerging as promising candidates. Chrysene possesses a wide band gap due to its relatively short conjugation length, making it an ideal core for deep-blue emitters. mdpi.com However, the planar nature of the chrysene core can lead to intermolecular stacking in the solid state, causing a red shift in the emission wavelength and diminishing color purity. mdpi.comresearchgate.net To overcome these challenges, several molecular design strategies have been developed.

A primary strategy involves the introduction of bulky side groups to the chrysene core. This approach, known as a core-side molecular design, effectively prevents intermolecular packing and the formation of undesirable aggregates or excimers through steric hindrance. mdpi.comresearchgate.net By attaching large, three-dimensional moieties, an amorphous thin film can be formed, which is crucial for high-efficiency electroluminescence. researchgate.net

For instance, two blue-emitting materials, 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) and 6-([1,1′:3′,1″-terphenyl]-5′-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP) , were synthesized using a chrysene core with terphenyl (TP), triphenylamine (TPA), and tetraphenylethylene (TPE) as side groups. mdpi.com The bulky TPA group in TPA-C-TP not only enhances hole injection due to its electron-donating nature but also effectively suppresses intermolecular packing. mdpi.comresearchgate.net This results in a remarkable photoluminescence quantum yield (PLQY) of 86% in the film state. mdpi.comresearchgate.net

Another advanced strategy is the incorporation of functional groups that induce specific photophysical phenomena, such as aggregation-induced emission (AIE). The TPE moiety is well-known for inducing the AIE effect, where the molecule is non-emissive in solution but becomes highly luminescent upon aggregation in the solid state. mdpi.comresearchgate.net In the case of TPE-C-TP, this effect led to a dramatic increase in PLQY from 0.1% in a THF solution to 78% in the film state. mdpi.comresearchgate.net This suppression of non-radiative decay pathways in the aggregated state significantly boosts emission efficiency. mdpi.com

The strategic placement and type of side group also allow for the fine-tuning of the emission color. Asymmetrically substituting the chrysene core can create weak bipolar characteristics, potentially leading to a hybridized local and charge-transfer (HLCT) excited state, which can enhance exciton utilization. researchgate.net For example, a non-doped OLED device using TPA-C-TP as the emitting layer achieved a deep-blue emission with Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.07) and an external quantum efficiency (EQE) of 4.13%, with an emission peak at 439 nm. mdpi.comresearchgate.net

Table 1: Photophysical and Electroluminescence Properties of Chrysene Derivatives

CompoundMax. Emission (Film State)PLQY (Film State)EQECIE Coordinates
TPA-C-TP444 nm86%4.13%(0.15, 0.07)
TPE-C-TP471 nm78%N/AN/A

Data sourced from MDPI mdpi.com

Emerging Applications and Functional Materials

Hole Transporting Materials (HTMs) in Perovskite Solar Cells: Design Considerations

The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the properties of the charge transporting layers. researchgate.net Hole Transporting Materials (HTMs) play a crucial role in extracting and transporting holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons to prevent charge recombination. researchgate.netnih.gov Chrysene-based architectures, particularly dibenzo[g,p]chrysene, have been identified as promising cores for designing novel, highly efficient HTMs. researchgate.netresearchgate.net

Key design considerations for chrysene-based HTMs focus on tuning their molecular and electronic properties to match the perovskite layer. These considerations include:

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the perovskite material to ensure efficient hole extraction. researchgate.net Theoretical studies using density functional theory (DFT) show that the HOMO levels of dibenzo[g,p]chrysene-based HTMs can be precisely controlled by tailoring the electron-donating side arms. researchgate.net For example, by adding fluorene moieties or extending the π-conjugated structure of the side arms, HOMO levels can be systematically shifted. researchgate.net

Hole Mobility: High hole mobility is essential for efficient charge transport and to prevent charge accumulation at the perovskite/HTM interface. This can be promoted by enhancing intermolecular electronic coupling. researchgate.net Strategies include extending the π-conjugated side arms and introducing elements that facilitate intermolecular interactions, such as sulfur-sulfur interactions. researchgate.net

Molecular Structure: A twisted, non-planar core structure, like that of dibenzo[g,p]chrysene, can be advantageous. This steric hindrance helps to prevent strong intermolecular π-π stacking, which can improve solubility and promote the formation of smooth, uniform films—a critical factor for device fabrication. researchgate.net

Chemical Stability: The HTM must be chemically stable to withstand the operating conditions of the solar cell. The inherent stability of the polycyclic aromatic chrysene core contributes positively to this aspect. researchgate.net

A practical example of these design principles is the novel HTM termed FTPE-OSMe , which is based on a dibenzo[g,p]chrysene core. researchgate.net This molecule incorporates peripheral methoxy- and methylthio-groups. This "heteroatom engineering" endows FTPE-OSMe with appropriate energy levels, high hole mobility, and improved interfacial interactions with the perovskite layer. researchgate.net PSCs fabricated with this HTM, doped with Li-TFSI and 4-tert-butylpyridine, have demonstrated a remarkable power conversion efficiency (PCE) of 24.94% (certified at 24.89%). researchgate.net

Table 2: Performance of a Dibenzo[g,p]chrysene-Based HTM in a Perovskite Solar Cell

HTMVoc (V)Jsc (mA cm-2)FFPCE (%)
FTPE-OSMe1.10626.3985.27%24.94%

Data sourced from ResearchGate researchgate.net

Development of Novel Organic Semiconductors from Chrysene-Based Architectures

The rigid, conjugated system and high structural stability of chrysene make it an attractive building block for the development of novel organic semiconductors. researchgate.netmanchester.ac.uk The electronic structure of chrysene is similar to that of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a well-established high-performance organic semiconductor, suggesting that chrysene derivatives could also exhibit excellent charge transport properties. researchgate.netrsc.org

Research in this area has focused on synthesizing and characterizing various chrysene derivatives for application in organic thin-film transistors (OTFTs). The performance of these materials is highly dependent on their molecular packing and the morphology of the deposited films. researchgate.net

For example, the synthesis of 2-phenylchrysene (Ph-CHR) and a liquid crystalline material, 2-(4-dodecyl phenyl)chrysene (C12-Ph-CHR) , has demonstrated the potential of this class of materials. researchgate.netrsc.org OTFTs fabricated using vacuum-deposited Ph-CHR showed higher mobility compared to devices based on the analogous BTBT derivative, 2-phenyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (Ph-BTBT). researchgate.netrsc.org

The introduction of a dodecylphenyl side chain in C12-Ph-CHR induces liquid crystalline properties, which can facilitate ordered molecular packing in thin films. This structural ordering is beneficial for charge transport, and OTFTs based on C12-Ph-CHR achieved a high carrier mobility of up to 3.07 cm² V⁻¹ s⁻¹ with a good on/off ratio of 3.3 × 10⁶. researchgate.netrsc.org

Further studies on 2,8-disubstituted chrysene derivatives have also been conducted. Organic field-effect transistors using vapor-deposited films of 2,8-diphenylchrysene (Ph-CR) yielded a field-effect mobility of 4.1 × 10⁻² cm²V⁻¹s⁻¹ with an on/off current ratio of 10⁵. researchgate.net These results underscore that chrysene-based architectures are a promising platform for designing new organic semiconductors for various electronic applications. researchgate.netrsc.org

Table 3: Performance of Chrysene-Based Organic Thin-Film Transistors (OTFTs)

MaterialCarrier Mobility (cm² V⁻¹ s⁻¹)On/Off Ratio
C12-Ph-CHR3.073.3 × 10⁶
Ph-CR4.1 × 10⁻²10⁵

Data sourced from Journal of Materials Chemistry C and ResearchGate researchgate.netrsc.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions in Naphtho(1,2-b)chrysene Research

A thorough review of available scientific literature indicates a lack of significant, focused academic contributions directly pertaining to this compound. Research in the field of PAHs often centers on isomers with known environmental relevance or specific photophysical properties. While studies on related compounds such as benzo[p]naphtho[1,2-b]chrysene and various other chrysene (B1668918) derivatives exist, direct experimental or theoretical studies on the synthesis, functionalization, or material properties of this compound are not prominently documented. This suggests that the scientific community has, to date, prioritized other structural isomers within this family of compounds.

Unexplored Avenues for Advanced Synthetic Methodologies and Functionalization

The absence of established synthetic routes specifically for this compound highlights a significant unexplored avenue for research. Advanced synthetic methodologies that could be adapted for its regioselective construction remain to be investigated. Potential strategies could involve the application of modern cross-coupling reactions, photochemical cyclizations, or annulation techniques that have proven effective for other complex PAHs.

Furthermore, the functionalization of the this compound core is an entirely open area of inquiry. Research could be directed towards developing methods for the selective introduction of various functional groups onto its aromatic framework. Such studies would be crucial for tuning its electronic properties and enabling its incorporation into more complex molecular architectures. The exploration of C-H activation and borylation reactions, which have been successfully applied to other naphtho-fused systems, could provide a starting point for these investigations.

Potential for Novel Chemical Transformations and Enhanced Material Design

Given the foundational nature of the research yet to be performed, the potential for novel chemical transformations of this compound is vast. The unique arrangement of its fused rings could lead to interesting and potentially unexpected reactivity patterns upon exposure to various reagents and reaction conditions. Investigations into its behavior in oxidation, reduction, and cycloaddition reactions could unveil novel chemical pathways and lead to the synthesis of new classes of compounds.

From the perspective of material design, the electronic and photophysical properties of this compound are currently unknown. Computational studies could provide initial insights into its HOMO-LUMO gap, absorption and emission spectra, and charge transport characteristics. Experimental validation of these properties would be a critical step towards assessing its potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The design and synthesis of functionalized derivatives could further enhance its properties for specific material applications, representing a promising direction for future research.

Q & A

Q. Table 1. Key Spectral Properties of Naphtho[1,2-b]chrysene

PropertyValue/DescriptionReference
Molecular FormulaC₂₆H₁₆
UV λmax (benzene)285 nm, 330 nm, 395 nm (corrected)
Solvent Shift (ACN/DCM)3 nm hypsochromic
MS Molecular Ionm/z 328 (100% intensity)

Q. Table 2. Chromatographic Separation Parameters

MethodSolvent SystemRetention Time (min)Compound Identified
1ACN/DCM gradient78.7Naphtho[1,2-b]chrysene
2Methanol/DCM gradient201.8Dibenzo[b,k]chrysene

Critical Considerations for Researchers

  • Avoid Pitfalls : Misidentification of isomers is common. Always cross-validate with multiple spectroscopic techniques (UV, MS, NMR) and solvent-correction protocols.
  • Emerging Applications : Explore naphtho[1,2-b]chrysene’s potential in organic semiconductors (e.g., OLEDs) by modifying substituents to enhance charge mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.